An In-depth Technical Guide to the Physicochemical Properties of 1-(1,1-Difluoropropyl)-4-fluorobenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-(1,1-Difluoropropyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1-(1,1-Difluoropropyl)-4-fluorobenzene is a fluorinated aromatic compound with potential applications in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can significantly alter the metabolic stability, lipophilicity, and binding affinity of molecules, making them attractive candidates for drug discovery and development.[1] This guide provides a comprehensive overview of the core physicochemical properties of 1-(1,1-Difluoropropyl)-4-fluorobenzene. Due to the limited availability of experimental data in public literature, this document outlines a systematic and robust experimental framework for the determination of its key physicochemical parameters. The protocols described herein are based on established, field-proven methodologies and are designed to yield high-quality, reliable data essential for regulatory submissions and further research.
Introduction: The Significance of Fluorination in Drug Discovery
The strategic incorporation of fluorine into organic molecules is a well-established strategy in modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the introduction of a gem-difluoro group, as seen in 1-(1,1-Difluoropropyl)-4-fluorobenzene, can serve as a bioisostere for a carbonyl group, potentially improving metabolic stability and modulating electronic properties without significantly increasing steric bulk.[2] This technical guide serves as a foundational resource for researchers working with 1-(1,1-Difluoropropyl)-4-fluorobenzene, providing a roadmap for its comprehensive physicochemical characterization.
Core Physicochemical Properties: An Experimental Approach
Given the absence of extensive published experimental data for 1-(1,1-Difluoropropyl)-4-fluorobenzene, this section details the necessary experiments to determine its fundamental physicochemical properties.
General and Physical Properties
A summary of the known and predicted foundational properties of 1-(1,1-Difluoropropyl)-4-fluorobenzene is presented below.
| Property | Value | Source |
| Chemical Name | 1-(1,1-Difluoropropyl)-4-fluorobenzene | ChemicalBook[3] |
| CAS Number | 1204295-95-3 | ChemicalBook[3] |
| Molecular Formula | C9H9F3 | ChemicalBook[3] |
| Molecular Weight | 174.16 g/mol | ChemicalBook[3] |
| Appearance | To be determined experimentally | - |
| Melting Point | To be determined experimentally | - |
| Boiling Point | To be determined experimentally | - |
| Density | To be determined experimentally | - |
Solubility Profile
The solubility of a compound in both aqueous and organic media is a critical parameter influencing its bioavailability and formulation development.
| Solvent | Predicted Solubility | Experimental Protocol |
| Water | Likely poorly soluble | See Protocol 2.2.1 |
| Ethanol | Likely soluble | See Protocol 2.2.1 |
| Methanol | Likely soluble | See Protocol 2.2.1 |
| Acetone | Likely soluble | See Protocol 2.2.1 |
| Dichloromethane | Likely soluble | See Protocol 2.2.1 |
| Acetonitrile | Likely soluble | See Protocol 2.2.1 |
Lipophilicity: Partition and Distribution Coefficients
Lipophilicity, commonly expressed as LogP or LogD, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Predicted Value | Experimental Protocol |
| LogP (octanol/water) | To be determined | See Protocol 2.3.1 |
| LogD (pH 7.4) | To be determined | See Protocol 2.3.1 |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, self-validating methodologies for the determination of the key physicochemical properties of 1-(1,1-Difluoropropyl)-4-fluorobenzene.
Determination of Melting and Boiling Points
The melting and boiling points are fundamental physical properties that provide an indication of the purity of a substance.
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Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.
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Methodology:
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Sample Preparation: Accurately weigh 1-5 mg of 1-(1,1-Difluoropropyl)-4-fluorobenzene into a hermetically sealed aluminum pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Equilibrate the cell at a low temperature (e.g., -50 °C) and then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.
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Data Analysis: The onset of the endothermic peak in the thermogram is recorded as the melting point.
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Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
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Methodology:
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Apparatus Setup: Place a small amount of 1-(1,1-Difluoropropyl)-4-fluorobenzene in a boiling tube equipped with a thermometer and a capillary tube sealed at one end.
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Heating: Gently heat the sample in a heating block or oil bath.
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Observation: Observe the capillary tube. A continuous stream of bubbles will emerge when the boiling point is reached.
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Data Recording: The temperature at which the liquid level inside the capillary tube is the same as the outside is recorded as the boiling point.
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Solubility Determination (Shake-Flask Method)
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Protocol 2.2.1:
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Sample Preparation: Add an excess amount of 1-(1,1-Difluoropropyl)-4-fluorobenzene to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
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Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate solvent, and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Lipophilicity Determination (Shake-Flask Method)
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Protocol 2.3.1:
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Solvent Preparation: Pre-saturate n-octanol with water (or a pH 7.4 buffer for LogD) and vice versa.
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Sample Preparation: Prepare a stock solution of 1-(1,1-Difluoropropyl)-4-fluorobenzene in the pre-saturated n-octanol.
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Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous phase in a sealed vial.
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Equilibration: Shake the vial for a set period to allow for partitioning between the two phases.
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Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
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Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using HPLC-UV. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic data are essential for the structural confirmation and purity assessment of 1-(1,1-Difluoropropyl)-4-fluorobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Will provide information on the number and environment of the hydrogen atoms.
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¹³C NMR: Will show the number and types of carbon atoms.
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¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atoms. The difluoropropyl group should exhibit a characteristic signal, and the fluorine on the benzene ring will show a distinct chemical shift and coupling pattern.
Mass Spectrometry (MS)
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Principle: MS provides information about the mass-to-charge ratio of ionized molecules, allowing for the determination of the molecular weight and elemental composition.
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Expected Fragmentation: Analysis of the fragmentation pattern can help to confirm the structure of the molecule.
High-Performance Liquid Chromatography (HPLC)
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Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.
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Method Development: A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a suitable starting point for purity analysis.
Safety and Handling
Conclusion
This technical guide provides a comprehensive framework for the systematic characterization of the physicochemical properties of 1-(1,1-Difluoropropyl)-4-fluorobenzene. By following the detailed experimental protocols outlined herein, researchers can generate the critical data necessary to advance their research and development activities with this promising fluorinated molecule. The insights gained from these studies will be invaluable for its potential applications in drug discovery and other areas of chemical science.
References
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Material Safety Data Sheet - 1,4-Difluorobenzene, 99+%. Cole-Parmer. Available from: [Link]
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The preparation and properties of 1,1-difluorocyclopropane derivatives. ResearchGate. Available from: [Link]
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1,4-Difluorobenzene | C6H4F2 | CID 10892. PubChem. Available from: [Link]
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1-(1,1-Difluoropropyl)-4-phenylbenzene | C15H14F2 | CID 116841252. PubChem. Available from: [Link]
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4-Fluoroiodobenzene | C6H4FI | CID 9605. PubChem. Available from: [Link]
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Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. MDPI. Available from: [Link]
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Analytical Method Summaries. Eurofins. Available from: [Link]
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4-Fluoronitrobenzene. Wikipedia. Available from: [Link]
Diagrams
Caption: Experimental workflow for the synthesis, purification, and comprehensive physicochemical characterization of 1-(1,1-Difluoropropyl)-4-fluorobenzene.
